molecular formula C16H13F3N6O B214845 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

货号 B214845
分子量: 362.31 g/mol
InChI 键: WPZNFZYIAHQYDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to target the JAK family of enzymes that play a key role in the regulation of immune responses.

科学研究应用

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in preclinical studies, suggesting its potential use in cancer therapy.

作用机制

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether reduces the production of pro-inflammatory cytokines and other immune mediators that contribute to autoimmune diseases and transplant rejection. The specific mechanism of action of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether varies depending on the JAK isoform targeted, with different isoforms playing different roles in immune regulation.
Biochemical and physiological effects:
4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have a range of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the reduction of pro-inflammatory cytokine production, and the promotion of regulatory T cell function. In preclinical studies, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to reduce joint inflammation and cartilage damage in models of rheumatoid arthritis, improve skin lesions in models of psoriasis, and reduce intestinal inflammation in models of inflammatory bowel disease. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in various cancer models.

实验室实验的优点和局限性

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to modulate immune responses in a controlled manner. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether may not be effective in all autoimmune diseases or cancer types, and its long-term safety and efficacy in humans are still being evaluated.

未来方向

There are several potential future directions for research on 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of focus is the development of more selective JAK inhibitors that target specific isoforms or pathways involved in immune regulation. Another area of interest is the combination of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether with other immunomodulatory agents to enhance its therapeutic efficacy. In addition, further studies are needed to evaluate the long-term safety and efficacy of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, as well as its potential use in other disease areas such as neuroinflammation and cardiovascular disease.
In conclusion, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in immune regulation. While 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, there are also some limitations to its use, and further studies are needed to fully evaluate its safety and efficacy in humans.

合成方法

The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)pyrimidine, and 1H-tetrazole-1-amine. These are reacted together in the presence of various reagents and solvents to yield the desired compound. The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized over the years, resulting in improved yields and purity of the final product.

属性

产品名称

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

分子式

C16H13F3N6O

分子量

362.31 g/mol

IUPAC 名称

2-cyclopropyl-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6O/c1-26-11-6-4-10(5-7-11)25-15(22-23-24-25)12-8-20-14(9-2-3-9)21-13(12)16(17,18)19/h4-9H,2-3H2,1H3

InChI 键

WPZNFZYIAHQYDF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

规范 SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。